4-(BENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE
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Overview
Description
4-(BENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE is a complex organic compound that features a combination of benzene, sulfonyl, methoxyethyl, thiophene, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Group: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling.
Attachment of the Benzenesulfonyl Group: This can be done through sulfonylation reactions using sulfonyl chlorides.
Addition of the Methoxyethyl Group: This step might involve alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like bromine or chlorosulfonic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group might yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
4-(BENZENESULFONYL)-N-(2-METHOXYETHYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-21-10-9-17-15-16(18-14(22-15)13-8-5-11-23-13)24(19,20)12-6-3-2-4-7-12/h2-8,11,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXRFQZPSFTDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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